

# AM-8553: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |
|----------------------|-----------|-----------|--|
| Compound Name:       | AM-8553   |           |  |
| Cat. No.:            | B15583664 | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AM-8553** is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] By disrupting this interaction, **AM-8553** reactivates the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2] This technical guide provides an in-depth overview of the chemical structure and synthesis of **AM-8553**, along with its mechanism of action and relevant experimental data.

#### **Chemical Structure**

The chemical structure of **AM-8553** is defined by its systematic IUPAC name: 2-(5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-(2-hydroxypentan-3-yl)-3-methyl-2-oxopiperidin-3-yl)acetic acid.[3]

Molecular Formula: C25H29Cl2NO4[4]

SMILES:--INVALID-LINK--O">C@@H(CC)N1--INVALID-LINK--=O) (C)C1=O)C2=CC(Cl)=CC=C2">C@@HC3=CC=C(Cl)C=C3[4]

2D Chemical Structure:

(Image generated based on IUPAC name and SMILES string)



### **Quantitative Data Summary**

The following table summarizes key quantitative data for **AM-8553**, highlighting its potency and pharmacokinetic properties.

| Parameter                      | Value  | Assay/Method                                  | Reference(s) |
|--------------------------------|--------|-----------------------------------------------|--------------|
| IC50 (HTRF)                    | 1.1 nM | Homogeneous Time-<br>Resolved<br>Fluorescence | [5]          |
| IC50 (SJSA-1 EdU)              | 68 nM  | EdU Proliferation<br>Assay                    | [5]          |
| Dissociation Constant (KD)     | 0.4 nM | Surface Plasmon<br>Resonance                  | [1]          |
| Oral Bioavailability<br>(Rats) | 100%   | In vivo<br>pharmacokinetic study              | [1]          |
| Oral Bioavailability<br>(Mice) | 12%    | In vivo<br>pharmacokinetic study              | [1]          |

## Synthesis of AM-8553

A highly efficient, second-generation synthesis of **AM-8553** has been developed, affording the compound in an overall yield of 35.6% over 11 steps.[6] This improved synthesis was crucial for overcoming the low yield of the initial synthetic route.[6]

Key features of this expeditious synthesis include:[6]

- Noyori dynamic kinetic resolution: This step is employed to establish the desired stereochemistry early in the synthesis.
- Highly diastereoselective allylation: This reaction allows for the controlled introduction of a key substituent.
- Novel oxazoline-assisted piperidinone formation: This innovative cyclization strategy is a cornerstone of the improved synthetic route.



Due to the proprietary nature of the detailed experimental protocols, a step-by-step guide is not publicly available. However, the key transformations highlighted above provide a strategic overview of the synthetic approach. The full details of this synthetic route are described in the Journal of the American Chemical Society, 2012, 134(30), pp 12855–12860.[6]

## **Mechanism of Action and Signaling Pathway**

**AM-8553** functions by inhibiting the interaction between the MDM2 E3 ubiquitin ligase and the p53 tumor suppressor protein.[1] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and thereby promoting tumor cell survival.[7] By binding to the p53-binding pocket of MDM2, **AM-8553** prevents this interaction, leading to the stabilization and activation of p53.[7] Activated p53 can then induce the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax and Puma), ultimately leading to the death of cancer cells.[7]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. pubs.acs.org [pubs.acs.org]



- 2. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. AM-8553: a novel MDM2 inhibitor with a promising outlook for potential clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AM-8553 Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. An expeditious synthesis of the MDM2-p53 inhibitor AM-8553 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [AM-8553: A Technical Guide to its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583664#chemical-structure-and-synthesis-of-am-8553]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com